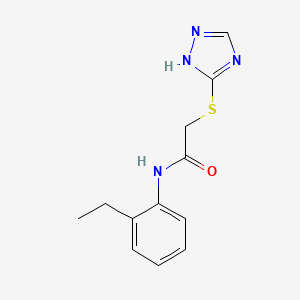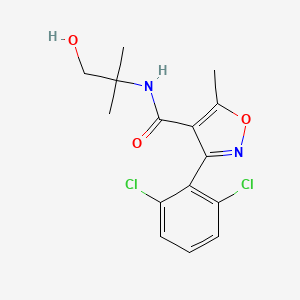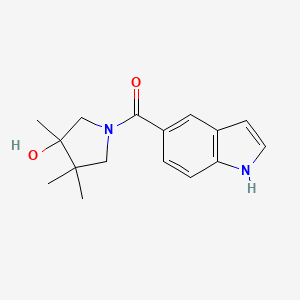![molecular formula C15H12N2O2 B5565325 2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)
2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as DPP-4 inhibitor and has been studied for its ability to inhibit dipeptidyl peptidase-4, an enzyme that plays a crucial role in glucose metabolism.
科学的研究の応用
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units demonstrate strong photoluminescence and high photochemical stability. These polymers, synthesized using palladium-catalysed aryl-aryl coupling reactions, show promising applications in electronics due to their good solubility, processability into thin films, and strong orange color photoluminescence in solution. Their improved stability compared to saturated polymers containing isolated DPP units makes them suitable for electronic applications (Beyerlein & Tieke, 2000).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid media. Studies demonstrate these derivatives significantly increase inhibition efficiency with concentration, suggesting a chemisorption process as the primary adsorption mechanism on the steel surface. Theoretical studies, including Density Functional Theory (DFT), support the experimental findings, offering insights into the relationship between molecular structures and inhibition efficiencies (Zarrouk et al., 2015).
Synthesis of Red-Emitting Polymers
The synthesis of red-emitting diketopyrrolopyrrole-alt-phenylenevinylene polymers has been reported, showcasing strong red photoluminescence. These polymers exhibit excellent thermal stability and have shown promising results in electroluminescence devices, highlighting their potential as red emissive materials for polymer light-emitting diodes (Qiao et al., 2010).
Electrochemical Polymerization
Electrochemical polymerization of DPP derivatives has been explored, revealing the influence of substitution patterns on optical and electronic properties. The study unveils that polymers with specific substituents exhibit low oxidation potentials and reversible electrochromic properties, making them suitable for applications in electronic devices (Zhang et al., 2009).
Solubility and Solvent Effects
Research on the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione across various solvents has provided valuable data for the pharmaceutical and chemical industries. Understanding the solubility and solvent effects is crucial for the design and synthesis of new compounds with improved solubility and bioavailability characteristics (Li et al., 2019).
特性
IUPAC Name |
2-(2-phenylethyl)pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-6-8-16-10-13(12)15(19)17(14)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTOTXWSGNLQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)
![2-methoxy-N-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B5565267.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
![N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)

![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)